molecular formula C8H15NO2 B162950 1-(3-(Hydroxymethyl)piperidin-1-yl)ethanone CAS No. 136866-85-8

1-(3-(Hydroxymethyl)piperidin-1-yl)ethanone

Cat. No. B162950
CAS RN: 136866-85-8
M. Wt: 157.21 g/mol
InChI Key: SPVDEFLVIBQUIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-(Hydroxymethyl)piperidin-1-yl)ethanone, also known as HMPA, is a molecule that contains both aromatic and aliphatic components . It has a CAS Number of 170302-87-1 and a molecular weight of 157.21 .


Molecular Structure Analysis

The linear formula of this compound is C8H15NO2 . Unfortunately, the search results do not provide a detailed molecular structure analysis.


Physical And Chemical Properties Analysis

This compound is a solid, semi-solid, or liquid substance that should be stored sealed in dry conditions at 2-8°C .

Scientific Research Applications

Synthesis and Characterization

The compound and its derivatives are used extensively in synthetic chemistry for the creation of complex molecules. For instance, a derivative was synthesized through a click chemistry approach, characterized using IR, NMR, MS studies, and evaluated for thermal stability and crystal structure analysis. This process not only confirmed the structure of the compound but also explored its pharmacokinetics nature for biological applications through molecular docking studies, indicating its potential in carrier protein analysis (Govindhan et al., 2017).

Antibacterial Activity

Some studies focused on the synthesis of novel compounds containing the piperidine moiety, which were then evaluated for their antibacterial activities. The microwave-assisted synthesis of these compounds, followed by screening for antibacterial properties, showcases the potential of derivatives in developing new antimicrobial agents (Merugu, Ramesh, & Sreenivasulu, 2010).

Antimicrobial and Antileukemic Activities

Derivatives have been synthesized and assessed for antimicrobial and antileukemic activities. Notably, novel tetrazole substituted piperidine derivatives exhibited promising antimicrobial activity, suggesting these compounds could be new lead molecules in drug discovery (Elavarasan, Bhakiaraj, & Gopalakrishnan, 2014). Furthermore, novel 2‐(4‐(2,4‐dimethoxybenzoyl)phenoxy)‐1‐(4‐(3‐(piperidin‐4‐yl)propyl) piperidin‐1‐yl)ethanone derivatives demonstrated good antiproliferative activity against human leukemic cell lines, highlighting their potential in cancer therapy (Vinaya et al., 2012).

Wound-Healing Potential

The wound-healing potential of certain derivatives has also been evaluated in vivo, with significant findings suggesting enhanced wound contraction and increased tensile strength, indicative of a promising avenue for therapeutic applications in tissue repair and regeneration (Vinaya et al., 2009).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER/doctor if you feel unwell), P362 (Take off contaminated clothing), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), and P501 (Dispose of contents/container to an approved waste disposal plant) .

properties

IUPAC Name

1-[3-(hydroxymethyl)piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-7(11)9-4-2-3-8(5-9)6-10/h8,10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPVDEFLVIBQUIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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